BC-105;Pizotyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pizotyline involves the formation of a benzocycloheptene core structure. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the benzocycloheptene ring system .
Industrial Production Methods: Industrial production of Pizotyline typically involves large-scale organic synthesis techniques. The compound is produced in bulk quantities and is available in various forms, including its malate salt .
Chemical Reactions Analysis
Types of Reactions: Pizotyline undergoes several types of chemical reactions, including:
Oxidation: Pizotyline can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Pizotyline can undergo substitution reactions, particularly at the benzocycloheptene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Pizotyline has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin and tryptamine receptors in various biological systems.
Medicine: Primarily used for the prophylactic management of migraines.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors.
Mechanism of Action
Pizotyline exerts its effects primarily by antagonizing serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . This antagonistic action inhibits the peripheral actions of serotonin and histamine, reducing the membrane permeability of cranial vessels and altering pain thresholds in migraines . Additionally, Pizotyline exhibits weak anticholinergic, antihistamine, and antikinin actions .
Comparison with Similar Compounds
Cyproheptadine: Another serotonin antagonist with similar antihistamine and anticholinergic properties.
Methysergide: A serotonin receptor antagonist used for migraine prophylaxis.
Amitriptyline: A tricyclic antidepressant with serotonin receptor antagonistic properties.
Uniqueness: Pizotyline is unique due to its strong antagonistic action against serotonin and tryptamine receptors, combined with its weak anticholinergic, antihistamine, and antikinin effects. This combination of properties makes it particularly effective in the prophylactic management of migraines .
Properties
Molecular Formula |
C23H25NO4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
but-2-enedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |
InChI |
InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
GGYSHFFKUHGBIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.